molecular formula C20H20FN3O5S B2423461 3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-44-0

3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2423461
CAS No.: 2034348-44-0
M. Wt: 433.45
InChI Key: XLLUVBDZTLYCNG-UHFFFAOYSA-N
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Description

3-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinazoline-2,4-diones show promise in antimicrobial applications. A study highlighted the synthesis of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, evaluating their effectiveness against antimicrobial MIC in gyrase resistance mutants and wild-type strains of Escherichia coli. The study found that certain derivatives were more active against quinolone-resistant gyrB mutants compared to wild-type cells, suggesting potential in combating antimicrobial resistance (German et al., 2008).

Another study compared fluoroquinolone and quinazolinedione activities against wild-type and gyrase mutant strains of Mycobacterium smegmatis. This research showed that quinazolinediones had higher MIC values compared to fluoroquinolones but were more active against fluoroquinolone-resistant gyrA mutants (Malik et al., 2011).

Anticancer Activity

A study focused on the synthesis and anticancer activity of N-substituted indole derivatives, where thizolidine-2,4-dione was reacted with various compounds, including p-fluorobenzaldehyde. The compounds were tested for their anticancer activity against the MCF-7 human breast cancer cell line, demonstrating potential therapeutic applications (Kumar & Sharma, 2022).

Herbicidal Applications

A study explored triketone-containing quinazoline-2,4-dione derivatives as potential herbicides. The synthesized compounds were evaluated for their herbicidal activity against various weeds. The research found that some compounds exhibited better or excellent herbicidal activity, indicating the potential of quinazoline-2,4-dione derivatives in agricultural applications (Wang et al., 2014).

Central Nervous System Applications

A study on quinazolinedione sulfonamides identified them as a novel class of competitive AMPA receptor antagonists. These compounds displayed nanomolar receptor affinity and oral anticonvulsant activity in animal models, suggesting their potential use in treating neurological disorders (Koller et al., 2011).

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-29-18-7-6-14(12-16(18)21)30(27,28)23-10-8-13(9-11-23)24-19(25)15-4-2-3-5-17(15)22-20(24)26/h2-7,12-13H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLUVBDZTLYCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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